molecular formula C17H17F6N3O3 B12384431 Magl-IN-14

Magl-IN-14

Cat. No.: B12384431
M. Wt: 425.32 g/mol
InChI Key: CHRHYQNEGZRBGS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magl-IN-14 is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magl-IN-14 involves several steps, including the preparation of substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates. The reaction conditions typically involve the use of hexafluoroisopropyl alcohol carbamates, glycol carbamates, azetidone triazole ureas, and benzisothiazolinone derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput screening methods to ensure the purity and potency of the compound. The production is carried out under controlled conditions to maintain the stability and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Magl-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against MAGL .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hexafluoroisopropyl alcohol, glycol carbamates, and azetidone triazole ureas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives of hexafluoroisopropyl alcohol carbamates and benzisothiazolinone. These derivatives have shown enhanced inhibitory activity against MAGL .

Mechanism of Action

Magl-IN-14 exerts its effects by inhibiting the activity of monoacylglycerol lipase (MAGL). This inhibition leads to an increase in the levels of 2-arachidonoylglycerol (2-AG), an endogenous agonist of cannabinoid receptors CB1 and CB2. The increased levels of 2-AG result in the activation of these receptors, which play a crucial role in various physiological processes, including pain modulation, inflammation, and neuroprotection .

Properties

Molecular Formula

C17H17F6N3O3

Molecular Weight

425.32 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl (2S)-2-(pyridin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C17H17F6N3O3/c18-16(19,20)13(17(21,22)23)29-14(28)26-6-3-15(4-7-26)8-11(15)12(27)25-10-2-1-5-24-9-10/h1-2,5,9,11,13H,3-4,6-8H2,(H,25,27)/t11-/m1/s1

InChI Key

CHRHYQNEGZRBGS-LLVKDONJSA-N

Isomeric SMILES

C1CN(CCC12C[C@@H]2C(=O)NC3=CN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CN(CCC12CC2C(=O)NC3=CN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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